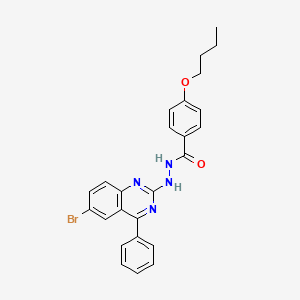
Ethyl 5-(methylamino)-3-phenyl-1,2,4-triazine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of 1,2,4-triazine, which is a type of heterocyclic compound. Heterocyclic compounds contain a ring structure that includes at least one atom that is not carbon. In the case of 1,2,4-triazine, the ring contains three nitrogen atoms .
Chemical Reactions Analysis
Triazine derivatives can participate in a variety of chemical reactions. For example, they can undergo nucleophilic substitution reactions with various reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various experimental methods. These properties include solubility, melting point, boiling point, and others .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Ethyl 5-(methylamino)-3-phenyl-1,2,4-triazine-6-carboxylate is involved in various chemical reactions and synthetic procedures, serving as a precursor or intermediate in the synthesis of complex molecules. For instance, it was used in the synthesis of pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles, highlighting its versatility in creating heterocyclic compounds (Ghozlan, Abdelrazek, Mohammed, & Azmy, 2014). The compound also shows high regioselectivity in the synthesis of ethyl 1,2,4-triazine-5-carboxylates, as confirmed by NMR studies (Ohsumi & Neunhoeffer, 1992). Moreover, it plays a role in the synthesis of fused triazolo[1,5-d]-1,2,4-triazines through the Dimroth rearrangement (Ezema, Akpanisi, Ezema, & Onoabedje, 2015).
Structural Elucidation and Molecular Design
The compound is pivotal in the structural elucidation and molecular design of various heterocyclic compounds. For example, its derivatives were utilized in the design of novel 6-azapteridines and oxazinotriazines, demonstrating the compound's utility in creating diverse molecular architectures (Wamhoff & Tzanova, 2003). Additionally, the compound's derivatives have been involved in unexpected reactions, such as the ANRORC rearrangement, showcasing its role in exploring novel chemical pathways (Ledenyova et al., 2018).
Biological Applications and Compound Libraries
Ethyl 5-(methylamino)-3-phenyl-1,2,4-triazine-6-carboxylate and its derivatives are also prominent in the development of compound libraries for biological applications. It has been utilized in the synthesis of compound libraries targeting biological activities such as antimicrobial, anti-tumor, and enzyme inhibition properties, reflecting its importance in medicinal chemistry (Badrey & Gomha, 2012).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 5-(methylamino)-3-phenyl-1,2,4-triazine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c1-3-19-13(18)10-12(14-2)15-11(17-16-10)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJFVSQOXKOXGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=N1)C2=CC=CC=C2)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(methylamino)-3-phenyl-1,2,4-triazine-6-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-dimethyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B2534009.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-N-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2534011.png)

![5-fluoro-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)nicotinamide](/img/structure/B2534015.png)

![5-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2534017.png)

![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2534021.png)




